1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one

Description

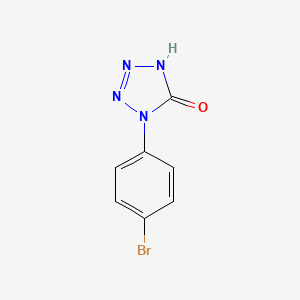

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a brominated tetrazole derivative characterized by a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a 4-bromophenyl group. Tetrazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their high nitrogen content and stability .

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLOHCNJANXGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697974 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-14-0 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl cyanide with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is leveraged to introduce functional groups or modify electronic properties.

Table 1: Substitution Reactions and Conditions

Key Findings :

-

Palladium-catalyzed Suzuki-Miyaura coupling enables efficient biaryl formation, retaining the tetrazolone ring’s integrity .

-

Amination proceeds selectively at the para position due to steric and electronic effects .

Hydroamination Reactions

The tetrazolone ring participates in hydroamination with alkenes under iodine catalysis, forming 1,4-disubstituted tetrazolothione derivatives.

Table 2: Hydroamination with Styrene Derivatives

| Styrene Derivative | Catalyst | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 4-Chlorostyrene | I₂ (10 mol%) | Toluene | 80 | 88 |

| 4-Methoxystyrene | I₂ (10 mol%) | Toluene | 80 | 92 |

| Vinylnaphthalene | I₂ (10 mol%) | Toluene | 80 | 94 |

Mechanistic Insight :

Iodine acts as a Lewis acid to activate styrene, facilitating nucleophilic attack by the tetrazole’s nitrogen. This forms a benzyl carbocation intermediate, which undergoes rearomatization to yield the final product .

Condensation Reactions

The compound reacts with aromatic aldehydes and 5-aminotetrazole under microwave irradiation to form triazine-diamine derivatives.

Table 3: Microwave-Assisted Condensation

| Aldehyde | Reaction Time (min) | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 12 | 6-(4-Chlorophenyl)-N²-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine | 40 |

| 4-Nitrobenzaldehyde | 15 | 6-(4-Nitrophenyl)-N²-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine | 38 |

Optimization Note :

Yields improve with prolonged microwave exposure (20–25 min) but risk decomposition of sensitive intermediates .

Oxidation and Reduction

The tetrazolone ring undergoes redox transformations, altering its electronic profile and biological activity.

Table 4: Redox Behavior

| Reaction Type | Reagent/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | 1-(4-Bromophenyl)-5H-tetrazol-5-one | Enhanced electrophilicity |

| Reduction | NaBH₄, MeOH, RT | 1-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-tetrazol-5-one | Increased solubility in polar solvents |

Applications :

Oxidized derivatives show improved reactivity in cross-coupling reactions, while reduced forms are explored for enhanced bioavailability .

Mechanistic Studies and Selectivity

-

Competitive Pathways : In iodine-catalyzed reactions, hydroamination dominates over sulfenylation due to preferential activation of the tetrazole’s nitrogen nucleophile .

-

Steric Effects : Para-substituted bromine minimizes steric hindrance, favoring reactions at the tetrazolone ring over the aryl group .

Scientific Research Applications

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies investigating the interaction of tetrazole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one (): Replacing the 4-bromophenyl group with a 2-chlorophenyl substituent alters steric and electronic effects. Chlorine’s smaller atomic radius compared to bromine likely reduces van der Waals interactions, affecting crystal packing and solubility.

Imidazole-4-imines ():

(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibits significant molecular twist (dihedral angle ~56°) and crystal packing dominated by weak C–H⋯N and C–H⋯Br interactions. Replacing Br with Cl in the analogous compound results in smaller unit cell parameters (e.g., a = 7.9767 Å for Cl vs. 8.0720 Å for Br), highlighting halogen size’s role in lattice expansion .

Heterocyclic Core Modifications

Pyrazolone Derivatives ():

Brominated dihydro-pyrazol-3-ones (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one) feature a pyrazole ring instead of tetrazole. Pyrazolones are less nitrogen-dense but exhibit distinct reactivity, such as electrophilic substitution at the methyl group. Their synthesis via halogenation (e.g., bromination) parallels methods for tetrazoles .Triazole Derivatives ():

Triazole-thiones (e.g., 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) show IR bands at 1212 cm⁻¹ (C=S) and 533 cm⁻¹ (C–Br), distinct from tetrazole C=O stretches (~1700 cm⁻¹). Their NMR spectra feature aromatic proton shifts at δ 6.10–8.01 ppm, influenced by substituent electronegativity .

Physical and Chemical Properties

Biological Activity

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 241.047 g/mol

- CAS Number : 98556-14-0

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound A | E. coli | 50 | Ciprofloxacin |

| Compound B | S. aureus | 75 | Ampicillin |

| This compound | E. coli, S. aureus | 100 | - |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it was tested against DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The compound exhibited significant cytotoxicity with IC values lower than those of doxorubicin, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound

| Cell Line | IC (µM) | Comparison Drug | IC (µM) |

|---|---|---|---|

| DU-145 | 45 | Doxorubicin | 60 |

| HeLa | 50 | Doxorubicin | 70 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated moderate anti-inflammatory effects when compared to phenylbutazone .

The biological activities of tetrazole derivatives are often attributed to their ability to interact with various biological targets. For instance, the presence of the bromophenyl group enhances lipophilicity and facilitates better interaction with cell membranes, which may contribute to their antimicrobial and anticancer efficacy .

Case Studies

Several studies have highlighted the importance of structural modifications on the biological activity of tetrazole derivatives. For example:

- A study synthesized a series of piperazine derivatives containing tetrazole moieties and evaluated their cytotoxic activities against cancer cell lines . The results indicated that certain substitutions significantly enhanced activity.

- Another investigation focused on the synthesis of novel tetrazole-containing compounds that were screened for both antimicrobial and anti-inflammatory effects, revealing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one, and how can purity be verified?

- Methodology : The compound is typically synthesized via cyclization reactions involving bromophenyl precursors and tetrazole-forming agents. For example, tetrazole derivatives are often prepared using nitriles and sodium azide under acidic conditions . After synthesis, purity should be confirmed via high-resolution techniques such as HPLC (for organic impurities) and 1H/13C NMR (structural validation). IR spectroscopy can confirm functional groups (e.g., C=N stretching at ~1593 cm⁻¹) .

- Critical Note : Ensure anhydrous conditions during synthesis to avoid side reactions with moisture-sensitive intermediates.

Q. How should researchers handle and store this compound to ensure safety?

- Safety Protocols : Based on EU hazard classifications for structurally similar tetrazoles (e.g., R43: skin sensitization, R52-53: harmful to aquatic organisms), use gloves, lab coats, and fume hoods during handling. Store in a dry, ventilated area away from light and oxidizing agents. Follow waste disposal guidelines for halogenated organics .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- 1H NMR : Look for aromatic protons (δ 6.10–8.01 ppm) and methyl groups (δ 2.55 ppm) .

- MS (ESI) : Confirm molecular weight (e.g., m/z 464 [M+1]+ observed in analogous bromophenyl triazoles) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies (e.g., SHELX refinement) provide bond lengths and angles (mean C–C = 0.005 Å, R factor ≤ 0.050) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals deviate from expected patterns (e.g., unexpected splitting or shifts), consider dynamic effects (e.g., tautomerism in tetrazole rings) or crystal packing influences . Cross-validate with DFT calculations (e.g., Gaussian software) to model electronic environments. For crystallographic discrepancies, refine data using SHELXL with high-resolution datasets to minimize R-factor errors .

Q. What strategies optimize the synthesis yield of this compound?

- Experimental Design :

- Catalyst Screening : Test palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for coupling reactions, optimizing molar ratios (e.g., 0.26 mmol catalyst per 5.95 mmol substrate) .

- Solvent Selection : Use polar aprotic solvents (e.g., THF/Et3N mixtures) to enhance reaction rates.

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify intermediate phases.

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with tetrazole-binding pockets).

- QSAR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps from Gaussian) with bioactivity data from analogous compounds (e.g., IC50 values for antimicrobial or anticancer activity) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Technical Insights :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.

- Disorder Handling : Apply PART/SUMP restraints for disordered bromophenyl or tetrazole moieties.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the electronic structure of the bromophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing bromine meta-directs electrophilic substitution, favoring C–C bond formation at specific positions. Use Hammett constants (σ ≈ 0.23 for Br) to predict substituent effects on reaction rates. Experimental validation via Suzuki-Miyaura coupling with boronic acids can confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.